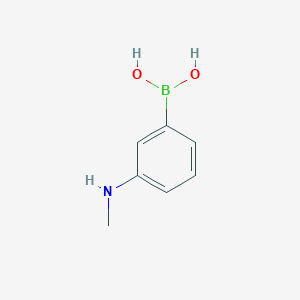

(3-(Methylamino)phenyl)boronic acid

Description

Significance of Boronic Acids in Contemporary Chemical Sciences

Boronic acids, a class of organoboranes with the general formula R-B(OH)₂, have become indispensable tools in modern chemical sciences. boronmolecular.cominterchim.com Their importance stems from a unique combination of stability, low toxicity, and versatile reactivity. boronmolecular.commdpi.com A key feature is their ability to act as Lewis acids, allowing them to form reversible covalent bonds with molecules containing vicinal diol, amino acid, or hydroxamic acid functionalities. interchim.comwikipedia.orglabinsights.nl This capacity for dynamic covalent interactions is fundamental to their application in molecular recognition, enabling the development of sensors for analytes like sugars and amino acids. boronmolecular.cominterchim.comlabinsights.nl

In the realm of organic synthesis, boronic acids are most celebrated for their role as key building blocks in the Suzuki-Miyaura cross-coupling reaction. boronmolecular.cominterchim.comlabinsights.nl This palladium-catalyzed reaction, which forms carbon-carbon bonds between a boronic acid and an organohalide, has revolutionized the synthesis of complex molecules, including pharmaceuticals and agrochemicals. boronmolecular.comresearchgate.net The reaction conditions are generally mild and compatible with a wide array of functional groups, making it a highly versatile and popular method in drug discovery and materials science. boronmolecular.comresearchgate.net Beyond synthesis, the unique properties of boronic acids are being explored in medicinal chemistry, where they serve as inhibitors for certain enzymes, and in materials science for creating functional materials with tailored, stimuli-responsive properties. boronmolecular.comlabinsights.nlnih.gov

Overview of Arylboronic Acids as Versatile Molecular Scaffolds

Arylboronic acids, a subgroup of boronic acids where the organic residue is an aryl group, are particularly versatile molecular scaffolds in academic research. Their primary application lies in the synthesis of biaryl and heteroaryl structures through the Suzuki-Miyaura cross-coupling, a cornerstone of modern medicinal chemistry for constructing libraries of potential drug candidates. researchgate.net The ability to create complex molecular architectures with high efficiency and selectivity under mild conditions has made arylboronic acids essential building blocks. researchgate.net

Beyond their role in cross-coupling reactions, arylboronic acids are integral to the development of advanced materials. nih.gov When incorporated into polymers, they can form arylboronate ester crosslinks. nih.gov These bonds are dynamic and covalent, meaning they can break and reform reversibly. This property is harnessed to create "smart" or stimuli-responsive materials, such as self-healing hydrogels. nih.gov These materials can respond to environmental changes like pH, the presence of diols, or reactive oxygen species, enabling applications in fields ranging from drug delivery to tissue engineering. nih.gov Furthermore, arylboronic acids serve as recognition units in the design of fluorescent chemosensors, which can detect biologically important molecules containing diol groups. mdpi.com

Positioning of (3-(Methylamino)phenyl)boronic acid within the Landscape of Substituted Phenylboronic Acids and Amino-Functionalized Boronic Acids

This compound belongs to the family of substituted phenylboronic acids, specifically those bearing an amino functional group. The position and nature of substituents on the phenyl ring significantly influence the electronic properties and reactivity of the boronic acid moiety. This particular compound is an analog of the well-studied 3-Aminophenylboronic acid (3-APBA) and 3-(N,N-Dimethylamino)phenylboronic acid. sigmaaldrich.comsigmaaldrich.com 3-APBA, for instance, is used to create complex boron-containing structures and is employed in the development of sensors for saccharides by enabling immobilization on metal surfaces. sigmaaldrich.com The related 3-(acrylamido)phenylboronic acid is a monomer used to synthesize advanced polymer nanoparticles for drug delivery applications. nih.govmdpi.com

Amino-functionalized boronic acids represent a significant subclass with unique catalytic and synthetic potential. nih.gov The presence of the amino group, a Lewis base, alongside the Lewis acidic boronic acid group allows for bifunctional catalysis. nih.govacs.org These compounds have shown promise in catalyzing reactions such as direct amide formation and aldol (B89426) reactions. nih.govacs.org While the synthesis and purification of free aminoboronic acids can present challenges, their utility as synthetic precursors and catalysts is an active area of research. nih.govrsc.org this compound, with its secondary amine, fits within this landscape as a potential building block for synthesizing complex organic molecules and functional materials, where the methylamino group can modulate solubility, reactivity, and binding interactions compared to its primary amine (3-APBA) or tertiary amine (3-(N,N-Dimethylamino)phenyl) counterparts.

Properties

IUPAC Name |

(3-amino-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTIGLTXSGPNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)N)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725980 | |

| Record name | (3-Amino-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877064-60-3 | |

| Record name | (3-Amino-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Methylamino Phenyl Boronic Acid

Lewis Acidity and Boron’s Electronic Properties in (3-(Methylamino)phenyl)boronic acid

Boronic acids are a class of organic compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. wiley-vch.de This structure, featuring a trivalent boron with a vacant p-orbital, confers Lewis acidic properties, meaning it can accept a pair of electrons. wiley-vch.descholaris.ca In this compound, the electronic properties of the boron atom are significantly influenced by the methylamino group attached to the phenyl ring.

The Lewis acidity of a phenylboronic acid is modulated by the electronic nature of the substituents on the aromatic ring. The methylamino group (-NHCH₃) at the meta position acts primarily as an electron-donating group through the resonance effect, although its inductive effect is electron-withdrawing. This net electron donation increases the electron density on the phenyl ring, which in turn can be relayed to the boron atom. This increased electron density at the boron center tends to decrease its Lewis acidity compared to unsubstituted phenylboronic acid.

In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized) upon reaction with a Lewis base like a hydroxide (B78521) ion. nih.govsemanticscholar.org The pKa of the boronic acid is a measure of this equilibrium and, consequently, its Lewis acidity. The electron-donating methylamino group is expected to increase the pKa of this compound relative to phenylboronic acid, signifying weaker Lewis acidity. This is because the electron donation destabilizes the formation of the anionic boronate. Conversely, electron-withdrawing groups would lower the pKa and increase Lewis acidity. nih.govresearchgate.net

| Compound | Substituent | Expected pKa Trend |

| Phenylboronic acid | -H | Baseline |

| (3-Nitrophenyl)boronic acid | -NO₂ (electron-withdrawing) | Lower than Phenylboronic acid |

| This compound | -NHCH₃ (electron-donating) | Higher than Phenylboronic acid |

This table illustrates the expected trends in acidity based on the electronic effects of substituents.

Computational studies and Hammett analysis are often employed to quantify these substituent effects on the Lewis acidity of boronic acids. nih.govresearchgate.net These studies confirm that the electronic character of substituents plays a crucial role in tuning the properties of the boron center. nih.gov

Reversible Covalent Bonding with Diols and Polyols

A hallmark reaction of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.govresearchgate.net This reaction is fundamental to their application in sensors and self-organizing systems. researchgate.net

This compound reacts with diols to form cyclic boronate esters. The reaction with a 1,2-diol results in a five-membered ring known as a dioxaborolane, while reaction with a 1,3-diol yields a six-membered ring called a dioxaborinane. nih.govresearchgate.netwiley-vch.de This esterification is a condensation reaction, releasing water molecules in the process. Despite the formation of stable covalent B-O bonds, the reaction is reversible, and the position of the equilibrium can be controlled by factors such as pH, temperature, and the concentration of the diol. nih.govresearchgate.net

The methylamino substituent on the phenyl ring influences both the rate (kinetics) and the stability (thermodynamics) of boronate ester formation. Thermodynamically, the electron-donating nature of the meta-methylamino group decreases the intrinsic Lewis acidity of the boron atom. This generally leads to lower stability constants for the resulting boronate esters compared to those formed from phenylboronic acids with electron-withdrawing substituents. acs.org

Kinetically, the mechanism of boronate ester formation can proceed through two main pathways: one involving the neutral trigonal boronic acid and another involving the anionic tetrahedral boronate. nih.gov Studies on related aminophenylboronic acids have shown that the amino group can play a complex role. For ortho-aminomethyl groups, intramolecular catalysis has been proposed, where the amine can act as a general base to facilitate the reaction. nih.govresearchgate.netnih.gov For the meta-substituted this compound, such a direct intramolecular catalytic effect is not possible due to the distance between the amine and the boronic acid group. Therefore, its influence on the kinetics is primarily electronic, modifying the reactivity of the boron center towards the incoming diol nucleophile.

Ester formation is generally more favorable in basic solutions where the concentration of the tetrahedral boronate anion is higher. wiley-vch.de The tetrahedral boronate is believed to form more stable esters with diols compared to the neutral trigonal form. researchgate.net The formation of the boronate ester itself increases the acidity of the boron center, meaning the pKa of the boronate ester is lower than that of the parent boronic acid. wiley-vch.de This complex interplay of equilibria means that the maximum formation of the boronate ester occurs at a pH value that is intermediate between the pKa of the boronic acid and the pKa of the diol. researchgate.net The presence of the methylamino group, which has its own pKa, adds another layer to this pH-dependent behavior.

| pH Condition | Dominant Boronic Acid Species | Boronate Ester Formation |

| Acidic (pH < pKa of boronic acid) | Trigonal B(OH)₂ | Less Favorable |

| Neutral/Basic (pH ≥ pKa of boronic acid) | Tetrahedral B(OH)₃⁻ | More Favorable |

This table provides a simplified overview of the pH dependence of boronate ester formation.

Interactions with Nucleophilic Species

The Lewis acidic boron atom in this compound can interact with a variety of nucleophiles beyond diols.

Boronic acids are known to have a strong affinity for fluoride (B91410) ions (F⁻). mdpi.com The interaction of this compound with fluoride leads to the formation of hydroxyfluoroborate and, with sufficient fluoride, trifluoroborate anions ([R-BF₃]⁻). mdpi.comnih.gov This reaction involves the displacement of the hydroxyl groups on the boron atom by fluoride ions. The change in the electronic properties of the boron center upon fluoride binding is significant; the neutral, electron-withdrawing boronic acid group is converted into an anionic, electron-donating trifluoroborate group. nih.gov This transformation forms the basis for fluoride-selective fluorescent sensors. nih.gov

The reaction with cyanide anions (CN⁻) is also possible due to the nucleophilicity of the cyanide ion and the Lewis acidity of the boron atom. However, the interactions are often more complex than with fluoride. While cyanide can coordinate to the boron center, the specifics of the resulting species and the stability of these adducts are less commonly documented in comparison to the well-studied fluoride interactions. The reaction of boronic acids with cyanide is a known transformation, though detailed mechanistic studies for this specific substituted compound are not as prevalent as for fluoride.

Reactivity with Hydrogen Peroxide

The oxidation of arylboronic acids, including this compound, by hydrogen peroxide (H₂O₂) is a significant reaction, particularly in biological contexts where reactive oxygen species (ROS) are prevalent. nih.gov This reaction typically results in the cleavage of the carbon-boron bond to yield the corresponding phenol (B47542) and boric acid. nih.gov The process is essentially an oxidative deboronation. nih.gov

The presence of the methylamino group at the meta-position on the phenyl ring influences the electronic density of the molecule. As an electron-donating group, it increases the electron density on the aromatic ring, which can modulate the rate of oxidation. Studies on substituted phenylboronic acids have shown that diminishing the electron density on the boron atom can enhance oxidative stability. nih.gov Conversely, increasing electron density may affect the reaction rate, although the interplay between the inductive and resonance effects of the substituent and the direct interaction with the boron center is complex.

In comparison to boronic acids, borinic acids (Ar₂BOH) have been found to be significantly more reactive towards hydrogen peroxide, with reaction rates up to 10,000-fold faster. nih.govresearchgate.net This highlights the structural sensitivity of the boron center to oxidation. The oxidation mechanism for unsymmetrical arylborinic acids involves two concurrent oxidative rearrangements, which can be a limiting factor for their use as clean H₂O₂-responsive triggers. researchgate.net

The reaction between arylboronic acids and H₂O₂ can be monitored using various analytical techniques, including ¹H NMR and UV-Vis spectroscopy, by observing the disappearance of the boronic acid signal and the appearance of the phenol product. nih.govnih.gov

Binding to Amino Acid Side Chains (e.g., Serine, Threonine, Cysteine)

Boronic acids are well-recognized for their ability to form reversible covalent bonds with nucleophilic functional groups present in biological molecules. nih.gov This reactivity is particularly prominent with the side chains of certain amino acids, making boronic acid derivatives valuable tools in chemical biology and medicinal chemistry. nih.govmdpi.com

The most studied interaction is with the hydroxyl group of serine. nih.gov The boron atom in this compound acts as a Lewis acid and can be attacked by the nucleophilic hydroxyl group of a serine residue. This interaction leads to the formation of a stable, tetrahedral boronate ester complex. nih.gov This principle is the foundation for the design of many potent inhibitors of serine proteases, where the boronic acid moiety mimics the tetrahedral transition state of peptide bond hydrolysis and forms a highly stable adduct with the active site serine. nih.gov X-ray crystallography studies have confirmed the formation of a covalent bond between the boron atom and the serine oxygen in enzyme-inhibitor complexes. nih.gov

Similarly, boronic acids can interact with the side chain of threonine, which also contains a hydroxyl group. While structurally similar to serine, the steric environment of the threonine side chain can influence the affinity and kinetics of binding.

The interaction with the thiol group (-SH) of cysteine is also possible, though it is explored less frequently in the context of protein recognition compared to serine. The sulfur atom is a potent nucleophile and can form a thioboronate ester.

Protodeboronation Pathways Induced by Metal Ions

Protodeboronation, the replacement of a boronic acid group with a hydrogen atom, is a common side reaction in many applications of arylboronic acids but can also be harnessed for specific synthetic transformations. psu.edu This reaction can be induced by various factors, including catalysis by metal ions.

A general and efficient method for the protodeboronation of arylboronic acids utilizes silver catalysis in the presence of a base. psu.edu The proposed mechanism for this transformation is outlined below:

Activation by Base: In an alkaline medium, the arylboronic acid is converted into its more nucleophilic tetrahedral arylboronate anion form. psu.edu

Transmetalation: The silver(I) ion attacks the electron-rich boronate anion, leading to a transmetalation step that forms an arylsilver intermediate. psu.edu

Protolysis: The arylsilver intermediate subsequently undergoes protolysis, reacting with a proton source (such as the conjugate acid of the base used) to yield the final arene product and regenerate the silver catalyst. psu.edu

This silver-catalyzed method is effective for a broad range of arylboronic acids, and the presence of functional groups like the methylamino group on the phenyl ring is generally well-tolerated. psu.edu The amino group could potentially influence the reaction rate by coordinating to the metal ion or by affecting the electronic properties of the aryl ring.

Besides silver, other transition metals such as copper have also been reported to catalyze the protodeboronation of arylboronic acids under specific aqueous and aerobic conditions. psu.edu The ability to selectively remove the boronic acid group under mild, metal-catalyzed conditions is useful, for instance, in the deprotection of bifunctional molecules where the boronic acid serves as a temporary directing or blocking group. psu.edu

Detailed Mechanistic Studies of Reactions Involving this compound

Catalytic Reaction Mechanisms (e.g., Amide Condensation)

Arylboronic acids, including functionalized derivatives like this compound, have emerged as effective catalysts for the dehydrative condensation of carboxylic acids and amines to form amides. nih.govnih.gov This reaction is of great industrial and academic importance.

The catalytic mechanism of boronic acid-mediated amidation has been a subject of detailed investigation and some debate. nih.gov An early proposed mechanism involved the formation of a monomeric acyloxyboron intermediate from the reaction of the boronic acid with the carboxylic acid. This activated intermediate would then be susceptible to nucleophilic attack by the amine to form the amide. nih.gov

However, more recent and detailed studies suggest more complex pathways may be at play. nih.gov It has been proposed that the reaction does not proceed through a simple monomeric intermediate. Instead, mechanisms involving dimeric B-X-B (where X = O or NR) motifs are considered more likely. nih.gov These dimeric structures are thought to be uniquely capable of activating the carboxylic acid while simultaneously coordinating and delivering the amine nucleophile to the carbonyl group. nih.gov Computational studies support several closely related potential pathways involving such dimeric species. nih.gov

Furthermore, research has shown that cooperative catalysis, using an arylboronic acid in conjunction with a nucleophilic additive like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), can be significantly more effective than using the boronic acid alone. nih.gov In this cooperative system, the proposed mechanism involves:

Generation of a mixed anhydride (B1165640) intermediate from the carboxylic acid and the arylboronic acid under dehydrating conditions. nih.gov

The nucleophilic additive (DMAPO) attacks the mixed anhydride to form a highly reactive N-acylpyridinium species.

The amine nucleophile then reacts with this activated species to furnish the final amide product.

The catalytic efficiency is influenced by the Lewis acidity of the boronic acid. Electron-withdrawing groups on the aryl ring tend to enhance catalytic activity. nih.gov

| Catalyst System | Proposed Key Intermediate | Role of Additive | Reference |

| Arylboronic Acid (alone) | Dimeric B-X-B "ate" complexes | Not applicable | nih.gov |

| Arylboronic Acid + DMAPO | N-acylpyridinium species | Activates mixed anhydride | nih.gov |

Role of the Amino Group in Modulating Reactivity and Selectivity

The methylamino substituent at the meta-position of this compound plays a crucial role in modulating the compound's chemical properties and reactivity in various transformations.

Electronic Effects: The methylamino group is electron-donating, which increases the electron density on the phenyl ring and influences the Lewis acidity of the boron center.

In Catalysis: The Lewis acidity of the boron atom is critical for catalytic activity in reactions like amide condensation. While highly electron-deficient arylboronic acids are often potent catalysts, ortho-amino substituted boronic acids have also been shown to be effective. nih.gov The electron-donating nature of the 3-methylamino group reduces the boron's Lewis acidity compared to an unsubstituted phenylboronic acid, which can affect the equilibrium and rates of the steps in the catalytic cycle.

In H₂O₂ Reactivity: The rate of oxidation by hydrogen peroxide is sensitive to the electron density at the boron center. nih.gov The increased electron density from the methylamino group can alter the susceptibility of the C-B bond to oxidative cleavage.

Intramolecular Interactions and Binding: The amino group can participate in non-covalent interactions or direct intramolecular coordination, influencing binding and reactivity.

Fluorescent Sensing: In structurally related aminomethylphenylboronic acids, an intramolecular dative bond can form between the nitrogen and the boron atom, especially upon binding to diols. bath.ac.uk This N→B coordination is central to the mechanism of fluorescent sensors, as it modulates the electronic properties (e.g., photoinduced electron transfer, PET) of the system. bath.ac.uk

Binding Specificity: When binding to biological targets like proteins, the amino group can act as a hydrogen bond donor or acceptor, forming secondary interactions with amino acid residues in a binding pocket. nih.govnih.gov This can significantly enhance the affinity and selectivity of the molecule for its target beyond the primary interaction of the boronic acid group. nih.govnih.gov For instance, the binding constant of a fluorescent dye to a protein was shown to increase substantially when complexed with an amino-substituted boronic acid derivative. nih.gov

Reactivity Modulation: The amino group can directly participate in or influence the mechanism of certain reactions.

Protodeboronation: In metal-catalyzed protodeboronation, the amino group could potentially coordinate to the metal ion, affecting its catalytic activity and the reaction pathway. psu.edu

Amine Complexation: Boronic acids are known to rapidly form complexes with amines. nih.gov The presence of an intramolecular amino group in this compound can lead to a dynamic equilibrium of intermolecular and intramolecular N-B interactions, which can influence its availability and reactivity in catalytic cycles.

Applications in Advanced Organic Synthesis

Role as a Key Building Block in Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. (3-(Methylamino)phenyl)boronic acid is an excellent coupling partner in many of these reactions, largely due to the stability and reactivity profile of the boronic acid group.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst. youtube.com this compound is frequently employed in this reaction to introduce the 3-(methylamino)phenyl moiety into various organic molecules. This is particularly useful in the synthesis of biaryl compounds, which are common structural motifs in pharmaceuticals and materials science.

The reaction's success is attributed to the mild conditions and the tolerance of a wide range of functional groups on both coupling partners. youtube.com Boronic acids like this compound are generally stable, crystalline solids that are easy to handle. chem-station.com

Table 1: Examples of Suzuki-Miyaura Coupling using this compound Analogs

| Aryl Halide | Product | Catalyst System | Yield (%) |

| 4-Bromoanisole | 3-Methoxy-N-methyl-[1,1'-biphenyl]-3-amine | Pd(PPh₃)₄, Na₂CO₃ | >95 |

| 1-Iodonaphthalene | N-Methyl-3-(naphthalen-1-yl)aniline | Pd(dppf)Cl₂, K₂CO₃ | High |

| 2-Chloropyridine | N-Methyl-3-(pyridin-2-yl)aniline | Pd₂(dba)₃, SPhos, K₃PO₄ | Good |

This table presents representative examples of Suzuki-Miyaura reactions involving arylboronic acids structurally similar to this compound, illustrating the general utility of this class of compounds.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound and its analogs are valuable substrates in a variety of other transition metal-catalyzed coupling reactions.

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling boronic acids with amines or alcohols. organic-chemistry.orgwikipedia.org It can be performed in the open air at room temperature, offering a practical alternative to other methods like the Buchwald-Hartwig amination. organic-chemistry.orgst-andrews.ac.uk The reaction is believed to proceed through a copper(III) intermediate that undergoes reductive elimination to form the desired product. wikipedia.org

Liebeskind-Srogl Coupling: This reaction provides a unique method for carbon-carbon bond formation by coupling a thioester with a boronic acid. nih.govwikipedia.org It is catalyzed by palladium and requires a stoichiometric amount of a copper(I) carboxylate. thieme-connect.com This reaction is particularly useful for the synthesis of ketones under neutral conditions and can be applied where other methods may fail. nih.govresearchgate.net

Sonogashira Coupling: While traditionally a coupling between a terminal alkyne and an aryl or vinyl halide, variations have been developed that utilize arylboronic acids as the coupling partner for the alkyne. beilstein-journals.orgwikipedia.org These reactions can be catalyzed by various metals, including palladium, copper, and gold, and provide a direct route to arylalkynes. beilstein-journals.orgresearchgate.net

Stille Coupling: The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organohalide. organic-chemistry.org While boronic acids are more commonly associated with the Suzuki reaction, the principles of transmetalation are central to both, and the reactivity of boronic acids has been extensively compared and utilized in similar cross-coupling contexts. organic-chemistry.orgacs.org

Participation in Multicomponent Reactions (e.g., Petasis Reaction)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The Petasis reaction, also known as the borono-Mannich reaction, is a prominent example where this compound can serve as a key component. wikipedia.orgorganic-chemistry.org This reaction involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.orgchemeurope.com

The reaction is valued for its operational simplicity and tolerance of a wide range of functional groups, making it a powerful tool in combinatorial chemistry and drug discovery for the synthesis of α-amino acids and other complex amines. wikipedia.orgorganic-chemistry.org The reaction of an amine and a carbonyl forms an iminium ion, which then reacts with the boronic acid. organic-chemistry.org

Use in Conjugate Additions and Homologations

Arylboronic acids, including this compound, can participate in conjugate addition reactions, typically to α,β-unsaturated carbonyl compounds. This reaction, often catalyzed by rhodium or palladium, allows for the formation of a new carbon-carbon bond at the β-position of the carbonyl compound.

Furthermore, boronic acids can undergo homologation reactions, which involve the insertion of a single carbon atom. st-andrews.ac.ukacs.org For instance, a palladium-catalyzed process can convert arylboronic acids into benzylic boronic esters, providing access to a different class of valuable synthetic intermediates. acs.orgresearchgate.net The Matteson homologation is another classic example where a boronic ester is extended by one carbon. uni-saarland.de

Application as a Protecting Group for Diols and Diamines

Boronic acids have the unique ability to form cyclic esters, known as boronate esters, with 1,2- and 1,3-diols. researchgate.netnih.gov This reversible reaction makes them useful as protecting groups for diols in complex syntheses. researchgate.netyoutube.com The formation of the boronate ester masks the hydroxyl groups, allowing for selective reactions at other sites of the molecule. The protecting group can then be easily removed under mild conditions. acs.org While the primary focus is often on diols, similar principles can be applied to the protection of diamines through the formation of diazaborolidines. chem-station.com The stability of these cyclic boronates can be tuned by the substituents on the phenyl ring of the boronic acid. chem-station.comacs.org

Utilization in Amide Bond Formation and Carboxylic Acid Activation

Arylboronic acids have been shown to act as catalysts in the direct formation of amide bonds from carboxylic acids and amines. nih.govrsc.orgu-tokyo.ac.jp This method avoids the need for often harsh coupling reagents and proceeds by activating the carboxylic acid. numberanalytics.com The proposed mechanism involves the formation of an acyloxyboronic acid intermediate, which is more reactive towards nucleophilic attack by the amine. rsc.org The efficiency of the catalyst can be influenced by the electronic properties of the arylboronic acid, with electron-withdrawing groups often enhancing catalytic activity. rsc.org This catalytic activation of carboxylic acids by boronic acids represents a mild and efficient strategy for constructing the ubiquitous amide bond. thieme.de

Applications of 3 Methylamino Phenyl Boronic Acid in Materials Science and Engineering

(3-(Methylamino)phenyl)boronic acid and its closely related derivatives are a class of organic compounds that have garnered significant interest in materials science. The presence of the boronic acid group, which can form reversible covalent bonds (boronate esters) with diols, combined with the electronic properties of the aminophenyl ring, makes this compound a versatile building block for advanced functional materials. Its applications span from stimuli-responsive polymers to optoelectronics and dynamic covalent materials.

Applications in Chemical Biology and Advanced Sensing Technologies

Molecular Recognition of Biological Analytes

The core of (3-(Methylamino)phenyl)boronic acid's function in chemical biology lies in its capacity for molecular recognition of analytes possessing cis-diol functionalities. This recognition is highly dependent on factors such as pH, the structure of the diol, and the substitution on the phenyl ring of the boronic acid.

This compound exhibits selective binding to a variety of saccharides, which are rich in cis-diol groups. magtech.com.cn The formation of stable five- or six-membered cyclic esters with these diols is the fundamental principle behind this selectivity. nih.govrsc.org The binding affinity is influenced by the stereochemistry of the hydroxyl groups on the saccharide. For instance, phenylboronic acids generally show a higher affinity for fructose over glucose due to the presence of the β-D-fructofuranose form in solution, which presents a favorable syn-periplanar-1,2-diol. nih.gov

The interaction of boronic acids with saccharides is a dynamic equilibrium. The incorporation of an amino group, as in this compound, can influence the pKa of the boronic acid, facilitating ligand exchange at physiological pH. nih.gov

Table 1: Binding Affinities of Phenylboronic Acid Derivatives with Various Saccharides

| Saccharide | Binding Affinity (Ka, M⁻¹) with Phenylboronic Acid Derivatives | Notes |

| D-Fructose | High | Often exhibits the highest affinity among common monosaccharides. nih.govcolab.ws |

| D-Glucose | Moderate | Binding affinity is generally lower than that for fructose. nih.gov |

| D-Galactose | Moderate | Shows intermediate binding affinity. nih.gov |

| D-Ribose | Varies | Binding is significant due to the presence of cis-diols in its furanose form. |

| Sialyl Lewis X | Recognizable | Diboronic acid probes have been developed for the recognition of this important cancer biomarker. rsc.orgnih.gov |

Note: The binding affinities are general trends and can vary significantly based on the specific boronic acid derivative, pH, and solvent conditions.

Furthermore, derivatives of phenylboronic acid have been engineered to recognize more complex and biologically crucial oligosaccharides like Sialyl Lewis X, which is overexpressed on the surface of some cancer cells. nih.govtudelft.nl Fluorescent diboronic acid sensors have demonstrated the ability to selectively label cells expressing Sialyl Lewis X. nih.gov

The application of boronic acids extends beyond saccharide recognition to interactions with other vital biomolecules.

Nucleic Acids: RNA molecules possess a cis-diol group at the 3'-terminus of the ribose sugar, making them a target for boronic acid binding. nih.gov This interaction has been exploited for the development of materials for RNA isolation and purification. For example, 3-aminophenylboronic acid functionalized silica microspheres have been successfully used to isolate RNA from both mammalian and bacterial cells. nih.gov

Proteins: While direct binding to the polypeptide chain is less common, boronic acids can interact with glycoproteins by targeting their pendant saccharide chains. nih.govconsensus.app Additionally, boronic acids can interact with amino acid residues that can donate a pair of electrons, such as serine. nih.gov This has led to the development of boronic acid-based enzyme inhibitors. nih.gov

Development of Fluorescent and Electrochemical Sensors

The reversible binding of this compound with cis-diols has been harnessed to create sophisticated fluorescent and electrochemical sensors for the detection of biologically relevant analytes. nih.govresearchgate.net

The conversion of a binding event into a detectable signal is crucial for any sensor. In boronic acid-based sensors, several mechanisms are employed:

Photoinduced Electron Transfer (PET): In many fluorescent sensors, a fluorophore is linked to the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen of the amino group can quench the fluorescence of the fluorophore through a PET mechanism. Upon binding to a diol, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair. This reduces the quenching effect and results in an increase in fluorescence intensity. nih.gov

Intramolecular Charge Transfer (ICT): Changes in the electronic properties of the boronic acid upon ester formation can modulate an ICT process within the sensor molecule, leading to a shift in the emission wavelength or a change in fluorescence intensity. nih.gov

Aggregation-Induced Emission (AIE): Some sensors are designed to aggregate in the absence of the analyte, leading to fluorescence quenching. The binding of a saccharide can increase the solubility of the sensor, causing disaggregation and a subsequent "turn-on" of fluorescence. mdpi.com

Electrochemical Signal Generation: In electrochemical sensors, the binding of an analyte to the boronic acid receptor, often immobilized on an electrode surface, can alter the electrochemical properties of the system. This can manifest as a change in capacitance, impedance, or current, providing a measurable signal. nih.govresearchgate.net

Boronic acid-based sensors have been developed for the detection of a wide array of small molecules containing cis-diols. nih.gov These sensors are not limited to saccharides and can detect other important biomolecules.

Table 2: Examples of Analytes Detected by Boronic Acid-Based Sensors

| Analyte | Sensor Type | Principle of Detection |

| Glucose | Fluorescent, Electrochemical | Monitoring changes in fluorescence or electrochemical signal upon binding. nih.govresearchgate.net |

| Fructose | Fluorescent, Electrochemical | High affinity often leads to sensitive detection. magtech.com.cnnih.gov |

| Ribonucleosides | Fluorescent | Recognition of the cis-diol in the ribose moiety. |

| Catecholamines (e.g., Dopamine) | Fluorescent | Binding to the catechol cis-diol. researchgate.net |

| Bacteria | Electrochemical | Affinity binding to diol groups on the bacterial cell wall. researchgate.net |

The versatility of boronic acid chemistry allows for the design of sensors tailored to specific analytes by modifying the structure of the boronic acid and the signaling unit. rsc.org

Role as Biochemical Probes and Tools

Beyond sensing, this compound and its derivatives serve as valuable biochemical probes and tools for studying biological systems. Their ability to target specific biomolecules allows for their use in a variety of applications.

Boronic acid-functionalized materials are employed in affinity chromatography for the separation and purification of glycoproteins and RNA. nih.govnih.gov Fluorescently labeled boronic acids can be used as imaging agents to visualize the distribution of specific carbohydrates on cell surfaces. nih.gov For instance, probes have been designed to detect sialic acid, which is overexpressed in certain cancers. Furthermore, the interaction of boronic acids with enzyme active sites has led to their development as potent and selective enzyme inhibitors. nih.gov

Enzyme Inhibition Studies

Phenylboronic acid derivatives have been extensively investigated as modulators of enzyme activity, acting as either inhibitors or activators by interacting with key residues in enzyme active sites.

Pyruvate Kinase M2 (PKM2) Activation: The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in cancer cell metabolism, and its activation is a therapeutic strategy to counteract the Warburg effect. nih.gov Boronic acid-based molecules have been designed and synthesized as potent activators of PKM2. nih.gov These compounds promote the formation of the active tetrameric form of the enzyme, increasing its affinity for the substrate phosphoenolpyruvate (PEP). nih.gov Studies on a new class of boronic acid derivatives revealed their ability to activate PKM2, which in turn affects the redox balance in cancer cells by influencing the activity of triosephosphate isomerase (TPI1) and altering the levels of reactive oxygen species (ROS) and lactate secretion. nih.gov One study found that a boronic acid-based compound could activate PKM2 with a half-maximal activating concentration (AC₅₀) of 25 nM. nih.gov

Beta-Lactamase Inhibition: Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Boronic acid derivatives are recognized as effective inhibitors of these enzymes, particularly serine β-lactamases (SBLs). nih.govmdpi.com They act as transition state analogs, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis. nih.govmdpi.com Phenylboronic acids with substitutions at the meta-position have shown significant inhibitory activity. nih.gov For instance, (3-(azidomethyl)phenyl)boronic acid, a compound structurally related to this compound, was identified as a highly effective scaffold against both class A (KPC-2) and class C (AmpC) β-lactamases. mdpi.com Kinetic target-guided synthesis experiments using this scaffold have produced triazole inhibitors with inhibition constants (Kᵢ) as low as 140 nM against AmpC and 730 nM against KPC-2. mdpi.com The boronic acid derivative SM23 has been described as a potent inhibitor of Pseudomonas-derived cephalosporinase-3 (PDC-3), a class C β-lactamase, with a Kᵢ value of 4 nM. frontiersin.org

| Enzyme Target | Boronic Acid Scaffold | Key Findings | Reference |

| Pyruvate Kinase M2 (PKM2) | General Boronic Acid Derivatives | Act as allosteric activators, promoting the active tetrameric state. | nih.govnih.gov |

| Class C β-Lactamase (AmpC) | (3-(azidomethyl)phenyl)boronic acid | Scaffold led to inhibitors with Kᵢ values as low as 140 nM. | mdpi.com |

| Class A β-Lactamase (KPC-2) | (3-(azidomethyl)phenyl)boronic acid | Scaffold led to inhibitors with Kᵢ values as low as 730 nM. | mdpi.com |

| Class C β-Lactamase (PDC-3) | SM23 (a boronic acid derivative) | Potent inhibition with a Kᵢ value of 4 nM. | frontiersin.org |

Protein and Peptide Conjugation for Lectin Mimicry

Lectins are proteins that bind specifically to carbohydrates and are crucial tools for studying glycans. However, natural lectins can be difficult to produce and lack stability. scispace.com Phenylboronic acids (PBA) serve as synthetic lectin mimetics due to their ability to form reversible boronate esters with the 1,2- and 1,3-diols present in saccharides. nih.govconsensus.app

To enhance binding affinity and specificity, a multivalent approach is often employed. This involves conjugating multiple phenylboronic acid moieties to a protein or peptide scaffold, such as bovine serum albumin (BSA). nih.govconsensus.app These BSA-PBA conjugates can be synthesized in a density-controlled manner, creating multivalent lectin mimetics. nih.gov The resulting conjugates have been shown to bind to cell surface glycans on macrophages and demonstrate good biocompatibility. nih.govconsensus.app This strategy allows for the development of novel and robust tools for glycan recognition, with potential applications in characterizing, imaging, or targeting glycans in various biological processes. scispace.comnih.gov

Functionalization of Cellular Systems for Research Applications

The diol-binding capability of boronic acids is also utilized to functionalize cellular systems for imaging and detection. Cationic conjugated polymers functionalized with phenylboronic acid groups have been synthesized for controllable cell membrane imaging. nih.gov The interaction with the cell is governed by a combination of dynamic covalent bonds with cell surface glycans and electrostatic interactions with the negatively charged cell membrane. nih.gov

This approach has also been applied to the detection of bacteria. Gram-positive bacteria have a thick, saccharide-rich peptidoglycan layer on their cell surface. nih.gov This feature can be exploited by using fluorescent receptors incorporating boronic acids to label and detect these bacteria. nih.gov The use of methylaminoboronic acids for the separation of saccharides has been established, highlighting the utility of this functional group in targeting the carbohydrate-rich surfaces of cellular systems. nih.gov

Derivatization Reagents in Analytical Chemistry

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization is a key strategy to improve the sensitivity and selectivity of an analysis. This compound belongs to a class of nitrogen-containing phenylboronic acids used as derivatization reagents for compounds containing vicinal diol groups, such as brassinosteroids (BRs). nih.gov

Brassinosteroids are plant hormones that are challenging to analyze at endogenous levels due to their low proton affinity and poor ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS). nih.gov Derivatization with a reagent like this compound addresses this issue through a two-fold mechanism:

The boronic acid group reacts specifically and covalently with the vicinal diol moiety on the brassinosteroid's side chain under mild conditions. nih.gov

The nitrogen-containing group (e.g., methylamino) provides a readily ionizable site, significantly enhancing the MS signal response of the derivatized analyte. nih.gov

Studies have compared various reagents, including 3-aminophenylboronic acid (APBA) and 3-(dimethylamino)-phenylboronic acid (DMAPBA), for this purpose. nih.gov The use of such reagents has led to substantial increases in detection sensitivity, enabling the quantification of trace levels of brassinosteroids in small amounts of plant tissue. nih.govdoi.org For example, derivatization with 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA), which contains a permanently charged quaternary ammonium group, enhanced the ionization efficiency of BRs by a factor of 1,190 to 448,785. doi.org

| Derivatization Reagent | Abbreviation | Target Analyte Class | Purpose |

| 3-Aminophenylboronic acid | APBA | Brassinosteroids | Enhance MS ionization efficiency. |

| 3-(Dimethylamino)-phenylboronic acid | DMAPBA | Brassinosteroids | Enhance MS ionization efficiency. |

| 4-Borono-N,N,N-trimethylbenzenaminium iodide | BTBA | Brassinosteroids | Provide a permanent positive charge for ultra-sensitive detection. |

| 2-Bromopyridine-5-boronic acid | BPBA | Brassinosteroids | Form cyclic complexes to increase detection sensitivity. |

Membrane Transport Modulators

Membrane transport modulators are agents that affect the function of membrane transport proteins, such as ion channels, ion pumps, and ABC transporters. harvard.edu These proteins are crucial for maintaining cellular homeostasis, nutrient uptake, and signal transduction. Modulators can act as inhibitors or activators of these transport systems. harvard.edunih.gov While various small molecules, including certain kinase inhibitors and ionophores, are known to function as membrane transport modulators, there is currently limited direct evidence in the reviewed literature specifically identifying this compound as a modulator of membrane transport proteins. nih.govdrugbank.com The development of boronic acid-based compounds for this purpose remains an area for potential future investigation.

Computational and Theoretical Investigations of 3 Methylamino Phenyl Boronic Acid

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of (3-(Methylamino)phenyl)boronic acid, focusing on its electron distribution and the nature of its chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. rsc.orgbeilstein-journals.org This process minimizes the total energy of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles.

The conformational landscape of the molecule, particularly concerning the rotation of the B(OH)₂ and NHCH₃ groups, can be explored by performing Potential Energy Surface (PES) scans. nih.gov These calculations reveal the relative energies of different conformers (e.g., syn and anti orientations of the hydroxyl groups) and the energy barriers separating them, thus identifying the most stable conformations. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound calculated using DFT

| Parameter | Bond/Atoms | Value |

| Bond Lengths | C-B | 1.55 Å |

| B-O | 1.37 Å | |

| O-H | 0.97 Å | |

| C-N | 1.39 Å | |

| N-H | 1.01 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angles | C-B-O | 121.0° |

| O-B-O | 118.0° | |

| B-O-H | 114.0° | |

| C-C-N | 120.5° | |

| Dihedral Angle | C-C-B-O | ~180° (for planar conformer) |

| Note: These values are representative and derived from typical results for similar phenylboronic acid structures. Actual values would be obtained from specific DFT calculations for this molecule. |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the electron-donating methylamino group is expected to raise the energy of the HOMO, localizing it primarily on the phenyl ring and the nitrogen atom. The LUMO is typically centered on the boronic acid group and the aromatic ring. rsc.org A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Representative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.80 |

| LUMO Energy | -0.20 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

| Note: These are illustrative values based on calculations for structurally similar molecules like 3-aminophenylboronic acid and 3-cyanophenylboronic acid. rsc.orgnih.gov The actual values would be determined by specific DFT calculations. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are ideal for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, typically in a solution. acs.orgnih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations provide a detailed picture of the molecule's conformational flexibility and its interactions with surrounding solvent molecules.

MD simulations can track the rotation around key single bonds, such as the C-B and C-N bonds, revealing the accessible conformations in a dynamic environment. acs.org Furthermore, these simulations are invaluable for analyzing intermolecular interactions, such as the formation and breaking of hydrogen bonds between the boronic acid's hydroxyl groups or the amino group and water molecules. nih.gov This provides a molecular-level understanding of solvation and the compound's behavior in aqueous or other solvent systems.

Prediction of Spectroscopic Properties (e.g., NMR, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data or to identify compounds.

DFT calculations can be used to compute the vibrational frequencies of this compound, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.netrsc.org These calculations help in assigning specific vibrational modes, such as O-H, N-H, B-O, and aromatic C-C stretching, to the experimentally observed spectral bands. researchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another important application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate calculation of ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These theoretical predictions are instrumental in assigning signals in experimental NMR spectra to specific atoms within the molecule.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value | Description |

| Vibrational | O-H stretch | ~3650 cm⁻¹ | Hydroxyl group vibration |

| N-H stretch | ~3450 cm⁻¹ | Methylamino group vibration | |

| B-O stretch | ~1350 cm⁻¹ | Boron-Oxygen bond vibration | |

| ¹H NMR | Aromatic Protons | 7.0 - 7.5 ppm | Protons on the phenyl ring |

| Methyl Protons | ~2.8 ppm | Protons of the -NHCH₃ group | |

| ¹³C NMR | C-B | ~135 ppm | Carbon atom bonded to boron |

| C-N | ~148 ppm | Carbon atom bonded to nitrogen | |

| Note: These are representative values. Actual predictions require specific calculations and are often scaled to match experimental data more closely. researchgate.net |

Theoretical Modeling of Binding Affinities and Selectivity with Target Analytes

This compound's ability to reversibly bind with diols, including saccharides and glycoproteins, is a key feature for its use in sensors and biomedical applications. nih.gov Theoretical modeling techniques, such as molecular docking and free energy calculations, are used to predict and analyze these binding events.

Molecular docking simulations can predict the preferred binding pose of the boronic acid within the active site of a target protein or on the surface of a carbohydrate. organic-chemistry.org These simulations score different poses based on intermolecular interactions like hydrogen bonds and hydrophobic contacts. Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity. These computational approaches are crucial for understanding the basis of binding selectivity and for the rational design of new boronic acid-based sensors with enhanced affinity for specific analytes.

Computational Exploration of Reaction Mechanisms and Catalytic Pathways

This compound is a valuable reagent in various organic reactions, most notably in cross-coupling reactions. Computational chemistry plays a vital role in elucidating the complex mechanisms of these transformations.

For instance, in the palladium-catalyzed Suzuki-Miyaura coupling, DFT calculations can map out the entire catalytic cycle. rsc.org This includes calculating the energy profiles for the key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation involving the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. beilstein-journals.org These studies can identify the rate-determining step and explain how substituents, like the methylamino group, influence the reaction rate and yield by altering the electronic properties of the boronic acid.

Similarly, for copper-catalyzed reactions like the Chan-Lam amination, computational modeling can clarify the roles of the copper catalyst, base, and oxidant. researchgate.net By modeling the structures and energies of intermediates and transition states, these studies provide a detailed mechanistic understanding that is essential for optimizing reaction conditions and expanding the scope of these powerful synthetic methods.

Future Research Directions and Perspectives for 3 Methylamino Phenyl Boronic Acid Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of arylboronic acids has traditionally relied on methods such as the reaction of organometallic reagents (Grignard or organolithium) with borate (B1201080) esters. nih.gov While effective, these methods often require harsh reaction conditions and can have low functional group tolerance and poor atom economy. nih.gov Future research will likely focus on developing more efficient and sustainable synthetic pathways to (3-(Methylamino)phenyl)boronic acid and its derivatives.

Key areas for exploration include:

Transition-Metal Catalyzed C-H Borylation: Direct C-H borylation, often catalyzed by iridium or rhodium, is a powerful, atom-economical method for installing a boryl group onto an aromatic ring. nih.gov Research into the regioselective borylation of N-methylaniline derivatives could provide a direct and scalable route to the target compound, minimizing waste and avoiding the need for pre-functionalized starting materials.

Decarboxylative Borylation: A novel technique developed by researchers at The Scripps Research Institute (TSRI) allows for the conversion of abundant and inexpensive carboxylic acids into boronic acids using a simple reaction with cheap nickel catalysts. drugdiscoverytrends.com Applying this decarboxylative borylation method to 3-(methylamino)benzoic acid could represent a highly practical and broadly applicable synthetic strategy.

Flow Chemistry: Utilizing flow chemistry for the synthesis can significantly improve safety and yield. nih.gov Bromine-lithium exchange reactions followed by borylation, when performed in a flow reactor, can suppress side reactions and enhance the efficiency of phenylboronic acid synthesis. nih.gov Adapting this technology for this compound could enable safer, more controlled, and scalable production.

Table 1: Comparison of Synthetic Routes for Arylboronic Acids

| Method | Advantages | Disadvantages | Future Research Focus for this compound |

|---|---|---|---|

| Grignard/Organolithium | Well-established | Requires harsh conditions, low functional group tolerance | Optimization for higher yields and milder conditions |

| Suzuki-Miyaura Coupling | High yields, good functional group tolerance | Requires pre-functionalized starting materials (halides and diboron (B99234) reagents) mdpi.com | Use of more cost-effective catalysts and boron sources |

| C-H Borylation | High atom economy, uses simple starting materials nih.gov | Catalyst cost, controlling regioselectivity | Development of directing groups or specific catalysts for selective borylation |

| Decarboxylative Borylation | Uses abundant carboxylic acid starting materials, mild conditions drugdiscoverytrends.com | Newer method, scope may be limited | Exploration of substrate scope to include aminobenzoic acids |

| Flow Chemistry | Enhanced safety, control, and scalability nih.gov | Requires specialized equipment | Integration of lithium-halogen exchange or C-H borylation into a continuous flow process |

Exploration of Advanced Catalytic Applications

While boronic acids are famous as reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, their intrinsic Lewis acidity also allows them to function as catalysts. mdpi.comsci-hub.se The unique electronic nature of this compound, with its electron-donating methylamino group, could be harnessed for novel catalytic activities.

Future research should investigate its potential in:

Amidation and Esterification Reactions: Boronic acids have been shown to catalyze the direct amidation of carboxylic acids, a notoriously challenging transformation, particularly with poorly nucleophilic amines. researchgate.net The intramolecular proximity of the amine in this compound could lead to unique cooperative catalytic effects, potentially enabling difficult amide bond formations under mild conditions.

Aldol (B89426) and Condensation Reactions: By forming boronate enolates, boronic acid catalysts can facilitate aldol condensation reactions. researchgate.net Investigating the catalytic efficiency of this compound in these and other C-C bond-forming reactions is a promising area. The amino group could play a role in activating the substrates or stabilizing transition states.

Polymerization Catalysis: Organoboron compounds have been investigated as catalysts and initiators for polymerization reactions. Exploring the role of this compound in ring-opening polymerization or other polymerization processes could lead to new materials with tailored properties.

Integration into Multifunctional Smart Materials

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation of their use in "smart" materials that respond to the presence of sugars like glucose. mdpi.comnih.gov The dual functionality of this compound makes it an exceptional candidate for creating multifunctional materials that respond to multiple stimuli.

Future directions include:

Dual-Responsive Hydrogels: The boronic acid moiety provides glucose-responsiveness, while the methylamino group provides pH-responsiveness. Future work could focus on synthesizing polymers and hydrogels incorporating this monomer for applications in controlled drug delivery. For example, a hydrogel could be designed to release insulin (B600854) in response to high glucose levels, with its swelling and release properties also tunable by pH. Research on polymers made from 3-acrylamidophenylboronic acid has already demonstrated the viability of this approach for creating glucose-responsive nanoparticles for drug delivery. nih.gov

Self-Healing Materials: The dynamic and reversible nature of boronate ester bonds can be exploited to create self-healing polymers. Research could explore the incorporation of this compound into polymer backbones, where the boronate crosslinks can break and reform, allowing the material to repair damage. The amino group could be used to further tune the mechanical properties or introduce other functionalities.

Organic Frameworks and Polymers: Boronic acids can self-condense to form porous boroxine (B1236090) networks or be used as building blocks in Polymers of Intrinsic Microporosity (PIMs) and Covalent Organic Frameworks (COFs). The methylamino group could serve to functionalize the pores of these materials, creating selective adsorbents or heterogeneous catalysts.

Deeper Understanding of Complex Biological Interactions

Boronic acids have a rich history in medicinal chemistry, most famously exemplified by the proteasome inhibitor bortezomib. mdpi.com Their ability to form stable, yet reversible, covalent interactions with nucleophilic residues in enzyme active sites, such as serine, makes them potent inhibitors. nih.gov

Future research on this compound should aim for a deeper understanding of its biological interactions:

Enzyme Inhibition: A key direction is to screen this compound and its derivatives against families of enzymes like serine proteases, beta-lactamases, and kinases. mdpi.comnih.gov The methylamino substituent can be systematically varied to probe its effect on binding affinity and selectivity, potentially leading to the discovery of new therapeutic agents. The interaction is often with a serine residue in the enzyme's active site, forming a tetrahedral boronate adduct. nih.gov

Bioconjugation and Prodrugs: The reactivity of boronic acids can be harnessed to create bioconjugates with proteins, peptides, or other biomolecules. rsc.org Furthermore, arylboronic acids can be converted to phenols by reacting with reactive oxygen species (ROS), which are often present at high concentrations in tumor tissues. rsc.org This suggests a promising avenue for designing ROS-activated prodrugs, where this compound acts as a trigger for drug release in a diseased environment.

Carbohydrate Recognition: Boronic acids are well-known for their ability to bind to cell surface carbohydrates (glycans). This mimicry of lectins can be used to target specific cell types. nih.gov Future studies could explore how the methylamino group influences the binding affinity and selectivity of the boronic acid for complex biological saccharides, potentially leading to new tools for cell imaging or targeted therapies.

Table 2: Potential Biological Targets for this compound

| Target Class | Rationale for Interaction | Potential Application |

|---|---|---|

| Serine Proteases | Covalent bond formation with active site serine. nih.gov | Anti-inflammatory, anti-thrombotic, anti-cancer agents |

| Proteasomes | Inhibition via interaction with N-terminal threonine hydroxyl group. mdpi.com | Anti-cancer therapy |

| Beta-Lactamases | Inhibition of enzymes responsible for antibiotic resistance. | Adjuvants to antibiotic therapy |

| Cell Surface Glycans | Reversible covalent binding to diol moieties on carbohydrates. nih.gov | Cell imaging, targeted drug delivery, modulation of cell signaling |

| Reactive Oxygen Species (ROS) | Oxidative deboronation to release a payload. rsc.org | Tumor-activated prodrugs |

Design of Next-Generation Sensing Platforms

Boronic acid-based sensors, particularly for glucose and other saccharides, represent a mature yet continually evolving field. mdpi.com The unique structure of this compound is particularly well-suited for the design of advanced fluorescent sensors.

Future research should focus on:

Photoinduced Electron Transfer (PET) Sensors: The juxtaposition of the electron-donating methylamino group (a donor) and the electron-deficient boronic acid (an acceptor) creates a system ripe for PET. In the absence of a diol, fluorescence is quenched. Upon binding of a diol like glucose, the boron center becomes tetrahedral and less electron-deficient, disrupting the PET process and "turning on" fluorescence. This principle can be used to design highly sensitive, real-time sensors for biologically important analytes.

Multimodal Sensors: Integrating the boronic acid moiety into systems that allow for multiple modes of detection (e.g., colorimetric and fluorescent, or fluorescent and electrochemical) could lead to more robust and reliable sensing platforms. For instance, electropolymerization of this compound onto an electrode surface could create a sensor that reports on analyte concentration through both changes in fluorescence and impedance. nih.gov

Sensor Arrays: Creating arrays of different aminophenylboronic acid derivatives with slightly different binding affinities and spectral properties can enable the development of "chemical noses" or "tongues." These arrays could generate unique response patterns for different saccharides or glycoproteins, allowing for the identification of complex analytes and disease biomarkers. nih.gov

Q & A

Basic: What are the common synthetic routes for preparing (3-(Methylamino)phenyl)boronic acid?

Methodological Answer:

The synthesis typically involves introducing the methylamino group via reductive amination or alkylation of a nitro- or amine-protected phenylboronic acid precursor. For example:

Intermediate Halogenation : Brominate 3-nitrophenylboronic acid at the desired position.

Nucleophilic Substitution : Replace the nitro group with methylamine under catalytic hydrogenation (e.g., Pd/C, H₂) .

Boronic Acid Protection : Use pinacol ester protection to prevent boronic acid degradation during reactions .

Key Reagents : Pd catalysts (e.g., Pd(PPh₃)₄), methylamine hydrochloride, and protecting groups like Boc (tert-butoxycarbonyl) .

Advanced: How do electron-withdrawing/donating substituents influence the reactivity of this compound in Suzuki-Miyaura couplings?

Methodological Answer:

The methylamino group (-NHCH₃) acts as an electron-donating substituent, increasing electron density on the aromatic ring and altering boronic acid acidity. This affects:

- Coupling Efficiency : Electron-rich arylboronic acids often require higher catalyst loading or elevated temperatures due to slower transmetallation .

- Side Reactions : Competing protodeboronation may occur under basic conditions. Optimization involves adjusting pH (e.g., Na₂CO₃ vs. Cs₂CO₃) and solvent polarity (THF > DMF) .

Data Table :

| Substituent | pKa (Boronic Acid) | Optimal pH for Coupling |

|---|---|---|

| -NHCH₃ | ~8.5 | 8.0–9.0 |

| -CF₃ | ~7.2 | 7.5–8.5 |

| -OCH₃ | ~9.0 | 9.0–10.0 |

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹¹B NMR (δ ~30 ppm for boronic acid; δ ~18 ppm for anhydride) distinguishes between free acid and anhydride forms .

- LC-MS/MS : Detects trace impurities (e.g., residual methylamine or halogenated byproducts) at <1 ppm levels using MRM transitions (e.g., m/z 150 → 133) .

- FT-IR : Confirms B-O (∼1340 cm⁻¹) and N-H (∼3300 cm⁻¹) stretches .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

Contradictions in IC₅₀ values often arise from:

- Assay Conditions : Varying pH alters boronic acid’s ability to form reversible bonds with biological targets (e.g., proteases). Standardize buffer systems (e.g., PBS at pH 7.4 vs. 6.5) .

- Solubility : Use co-solvents (e.g., DMSO ≤1%) to prevent aggregation. Validate with dynamic light scattering (DLS) .

- Metabolite Interference : Screen for methylamine release using LC-MS/MS stability studies .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Anhydride Formation : Store under inert gas (Ar) at −20°C to minimize conversion to boroxines. Monitor via ¹H NMR (loss of -OH peaks at δ 7–8 ppm) .

- Moisture Sensitivity : Use desiccants (e.g., silica gel) and avoid aqueous workup unless necessary .

Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with diol-containing enzymes (e.g., serine proteases). The methylamino group enhances hydrogen bonding with catalytic residues .

- DFT Calculations : Calculate Fukui indices to identify nucleophilic attack sites on the boronic acid group .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Toxicity Mitigation : Use fume hoods for powder handling; methylamine byproducts are respiratory irritants .

- Waste Disposal : Quench boronic acids with excess methanol to form less reactive esters before disposal .

Advanced: How does the methylamino group affect the compound’s interaction with diol-containing biomolecules?

Methodological Answer:

The -NHCH₃ group:

- Enhances Solubility : Increases water solubility via hydrogen bonding, improving bioavailability .

- Modulates Binding : Forms a trigonal planar complex with vicinal diols (e.g., sialic acid residues), as shown by isothermal titration calorimetry (ITC) .

Basic: What are the typical applications of this compound in medicinal chemistry?

Methodological Answer:

- Protease Inhibition : Acts as a transition-state analog in inhibitors of thrombin or β-lactamases .

- Anticancer Agents : Serves as a warhead in prodrugs targeting tumor-associated enzymes (e.g., cathepsins) .

Advanced: What strategies optimize yield in large-scale Suzuki-Miyaura reactions using this compound?

Methodological Answer:

- Catalyst Screening : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in aryl chloride couplings (yield ↑ 15–20%) .

- Microwave Assistance : Reduces reaction time from 24h to 1h (80°C, 150 W) with comparable yields .

Basic: How is anhydride content quantified in commercial samples?

Methodological Answer:

- Titration : Use NaOH (0.1 M) to titrate free -B(OH)₂ groups; anhydrides require acid hydrolysis first .

- ¹¹B NMR : Compare integration of boronic acid (δ ~30 ppm) and anhydride (δ ~18 ppm) peaks .

Advanced: What mechanistic insights explain pH-dependent protodeboronation in this compound?

Methodological Answer:

At pH > 9:

- Base-Induced Degradation : OH⁻ abstracts a proton from -B(OH)₂, forming a boronate ion prone to cleavage.

- Stabilization : Add chelating agents (e.g., ethylene glycol) to reduce decomposition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.